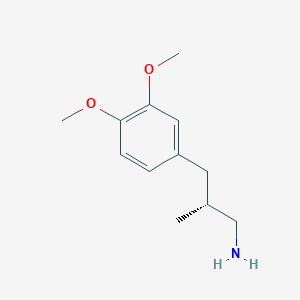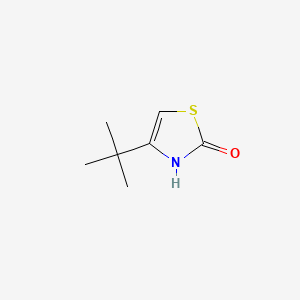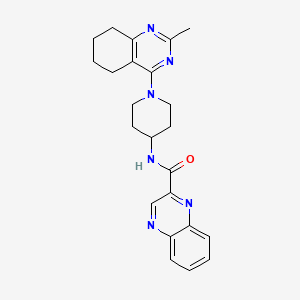![molecular formula C28H22ClNO2S B2972447 4-[(2-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477887-77-7](/img/structure/B2972447.png)
4-[(2-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s reactivity .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry. Compounds similar to the one mentioned have been involved in synthesizing furano[2,3-g]indoles, which could have implications in developing pharmaceuticals with potential therapeutic applications. For instance, the synthesis of furano[2,3-g]indoles from activated indoles highlights the utility of chlorophenyl and methoxyphenyl components in constructing complex heterocyclic frameworks, which could be applicable in drug discovery and development processes (Pchalek, Kumar, & Black, 2021).
Antimicrobial Agents
Compounds bearing chlorophenyl and methoxyphenyl groups have shown promise in synthesizing formazans with antimicrobial properties. The synthesis and evaluation of formazans from Mannich bases of related structures as antimicrobial agents indicate the potential of utilizing such compounds in developing new antimicrobial drugs. These studies suggest that the structural features of chlorophenyl and methoxyphenyl can contribute to antimicrobial activity, underscoring their significance in pharmaceutical research (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Rearrangements
Research into molecular rearrangements of related compounds provides insights into synthetic pathways that could be leveraged for creating novel compounds with unique properties. The study on molecular rearrangements and the replacement of aryl substituents in triazoles highlights the versatility of chlorophenyl-containing compounds in organic synthesis, pointing to broader applications in synthesizing materials with tailored properties (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Crystal Structure Analysis
Crystal structure analysis of compounds with chlorophenyl and methoxyphenyl groups aids in understanding the molecular interactions and properties of potential pharmaceuticals. For example, the crystal structure and Hirshfeld surface analysis of a related compound provide valuable information on the intermolecular interactions, which can inform the design of compounds with desired physical and chemical properties (Caracelli et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNO2S/c1-32-22-14-12-21(13-15-22)30-25-16-11-20(18-31)28(33-27-10-6-5-9-24(27)29)23(25)17-26(30)19-7-3-2-4-8-19/h2-10,12-15,17-18H,11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYHYEIYPYUJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)
![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)

![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)
![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)
![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)
![6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B2972383.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)
